molecular formula C29H46O7 B107761 Methyl 3-alpha,7-alpha-diacetoxy-12-alpha-hydroxy-5-beta-cholan-24-oate CAS No. 3749-87-9

Methyl 3-alpha,7-alpha-diacetoxy-12-alpha-hydroxy-5-beta-cholan-24-oate

Katalognummer B107761
CAS-Nummer: 3749-87-9
Molekulargewicht: 506.7 g/mol
InChI-Schlüssel: VKXXPYARELKQOY-CXFLVZIOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 3-alpha,7-alpha-diacetoxy-12-alpha-hydroxy-5-beta-cholan-24-oate, also known as methyl CDCA, is a synthetic bile acid derivative that has gained attention in scientific research due to its potential therapeutic properties.

Wirkmechanismus

Methyl CDCA exerts its therapeutic effects through various mechanisms. In liver diseases, it has been shown to activate the farnesoid X receptor (FXR), a nuclear receptor that plays a key role in regulating bile acid metabolism and liver function. In metabolic disorders, Methyl 3-alpha,7-alpha-diacetoxy-12-alpha-hydroxy-5-beta-cholan-24-oate CDCA has been shown to regulate glucose and lipid metabolism by activating various signaling pathways, including the AMP-activated protein kinase (AMPK) pathway. In cancer, Methyl 3-alpha,7-alpha-diacetoxy-12-alpha-hydroxy-5-beta-cholan-24-oate CDCA has been shown to induce cancer cell death by activating apoptosis and autophagy pathways.
Biochemical and Physiological Effects:
Methyl CDCA has been shown to have various biochemical and physiological effects, including regulation of bile acid metabolism, improvement of liver function, regulation of glucose and lipid metabolism, and anti-tumor effects. These effects are mediated through activation of various signaling pathways, including FXR, AMPK, and apoptosis and autophagy pathways.

Vorteile Und Einschränkungen Für Laborexperimente

Methyl CDCA has several advantages for lab experiments, including its stability, solubility, and availability. However, it also has some limitations, including its high cost, potential toxicity, and limited availability of animal models for studying its effects.

Zukünftige Richtungen

There are several future directions for research on Methyl 3-alpha,7-alpha-diacetoxy-12-alpha-hydroxy-5-beta-cholan-24-oate CDCA, including further investigation of its therapeutic potential in liver diseases, metabolic disorders, and cancer, as well as the development of novel analogs with improved pharmacological properties. Additionally, more studies are needed to elucidate the mechanisms of action of Methyl 3-alpha,7-alpha-diacetoxy-12-alpha-hydroxy-5-beta-cholan-24-oate CDCA and to identify potential biomarkers for monitoring its therapeutic effects.

Synthesemethoden

Methyl CDCA is synthesized through a multi-step process, starting with the reaction of cholic acid with acetic anhydride to form cholic acid acetate. The resulting product is then oxidized to form 3-alpha,7-alpha-diacetoxy-12-alpha-hydroxy-5-beta-cholanic acid. The final step involves Methyl 3-alpha,7-alpha-diacetoxy-12-alpha-hydroxy-5-beta-cholan-24-oateation of the hydroxyl group at position 24 to yield Methyl 3-alpha,7-alpha-diacetoxy-12-alpha-hydroxy-5-beta-cholan-24-oate CDCA.

Wissenschaftliche Forschungsanwendungen

Methyl CDCA has been studied for its potential therapeutic properties in various diseases, including liver diseases, metabolic disorders, and cancer. In liver diseases, Methyl 3-alpha,7-alpha-diacetoxy-12-alpha-hydroxy-5-beta-cholan-24-oate CDCA has been shown to improve liver function and reduce liver damage in animal models of liver injury. In metabolic disorders, Methyl 3-alpha,7-alpha-diacetoxy-12-alpha-hydroxy-5-beta-cholan-24-oate CDCA has been investigated for its ability to regulate glucose and lipid metabolism. In cancer, Methyl 3-alpha,7-alpha-diacetoxy-12-alpha-hydroxy-5-beta-cholan-24-oate CDCA has been studied for its anti-tumor effects, including inhibition of cancer cell growth and induction of cancer cell death.

Eigenschaften

CAS-Nummer

3749-87-9

Produktname

Methyl 3-alpha,7-alpha-diacetoxy-12-alpha-hydroxy-5-beta-cholan-24-oate

Molekularformel

C29H46O7

Molekulargewicht

506.7 g/mol

IUPAC-Name

methyl (4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7-diacetyloxy-12-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate

InChI

InChI=1S/C29H46O7/c1-16(7-10-26(33)34-6)21-8-9-22-27-23(15-25(32)29(21,22)5)28(4)12-11-20(35-17(2)30)13-19(28)14-24(27)36-18(3)31/h16,19-25,27,32H,7-15H2,1-6H3/t16-,19+,20-,21-,22+,23+,24-,25+,27+,28+,29-/m1/s1

InChI-Schlüssel

VKXXPYARELKQOY-CXFLVZIOSA-N

Isomerische SMILES

C[C@H](CCC(=O)OC)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)OC(=O)C)C)OC(=O)C)O)C

SMILES

CC(CCC(=O)OC)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)OC(=O)C)C)OC(=O)C)O)C

Kanonische SMILES

CC(CCC(=O)OC)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)OC(=O)C)C)OC(=O)C)O)C

Andere CAS-Nummern

3749-87-9

Synonyme

(3α,​5β,​7α,​12α)​-3,​7-​Bis(acetyloxy)​-​12-​hydroxy-​cholan-​24-​oic Acid Methyl Ester;  Cholic Acid Methyl Ester 3,7-Diacetate;  3α,7α-Diacetoxy-12α-hydroxy-5β-cholan-24-oic Acid Methyl Ester

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.